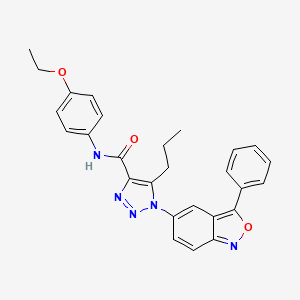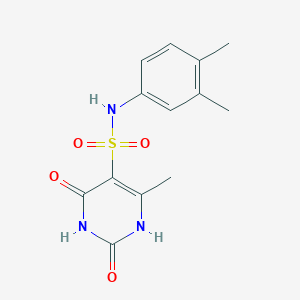![molecular formula C27H31N3O4 B11301422 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11301422.png)
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the tetrahydronaphthalene moiety: This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the morpholine group: This can be done via nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tetrahydronaphthalene moieties.
Reduction: Reduction reactions can occur at the oxazole ring and the carbonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings and the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand.
Medicine
Medically, the compound shows promise as a therapeutic agent
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
- N-[2-(4-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
属性
分子式 |
C27H31N3O4 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC 名称 |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H31N3O4/c1-32-23-10-8-20(9-11-23)25(30-12-14-33-15-13-30)18-28-27(31)24-17-26(34-29-24)22-7-6-19-4-2-3-5-21(19)16-22/h6-11,16-17,25H,2-5,12-15,18H2,1H3,(H,28,31) |
InChI 键 |
HNASKLLKSAWSOE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate](/img/structure/B11301339.png)
![2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11301345.png)


![N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11301360.png)
![2-(4-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11301363.png)
![N-benzyl-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11301373.png)
![N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11301378.png)
![N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11301380.png)


![7-Amino-2-methyl-3-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11301387.png)

![Methyl {[6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate](/img/structure/B11301398.png)
